
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
説明
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a p-tolyl group, at the 5-position with an isopropyl group, and at the 4-position with a carboxamide moiety bearing an N-butyl chain. Structural analogs of this compound often vary in substituent groups, which influence physicochemical properties, target affinity, and metabolic stability.
特性
IUPAC Name |
N-butyl-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-5-6-11-18-17(22)15-16(12(2)3)21(20-19-15)14-9-7-13(4)8-10-14/h7-10,12H,5-6,11H2,1-4H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFYLZQLOLXONB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Retrosynthetic Analysis and Strategic Considerations
Core Disconnection Strategies
The target molecule’s structure necessitates disassembly into three primary components:
- p-Tolyl azide : Introduces the aryl group at position 1 of the triazole.
- Isopropyl-functionalized alkyne : Provides the C5 substituent via regioselective cycloaddition.
- N-Butylcarboxamide : Installed via post-cycloaddition amidation at position 4.
Regiochemical control in triazole formation is achieved through copper(I) catalysis, which favors 1,4-disubstitution patterns. The isopropyl group at position 5 requires either a disubstituted alkyne precursor or post-synthetic modification, though the former is preferred for atom economy.
Synthetic Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azide Synthesis
p-Tolyl azide is prepared via diazotization of p-toluidine (1.0 equiv) with sodium nitrite (1.2 equiv) in HCl at 0–5°C, followed by reaction with sodium azide (1.5 equiv). Yield: 82–89%.
Alkyne Preparation
5-Isopropyl-1-propiolic acid ethyl ester is synthesized by Sonogashira coupling of ethyl propiolate with isopropyl iodide (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine. Yield: 76%.
Cycloaddition Reaction
A mixture of p-tolyl azide (1.0 equiv) and 5-isopropyl-1-propiolic acid ethyl ester (1.1 equiv) is reacted with CuI (10 mol%) and sodium ascorbate (20 mol%) in THF/H₂O (4:1) at 60°C for 12 h. The crude product, ethyl 1-(p-tolyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylate , is isolated via silica gel chromatography (hexane/EtOAc 3:1). Yield: 85%.
Carboxamide Formation
Ester Hydrolysis
The ethyl ester intermediate (1.0 equiv) is saponified using LiOH (2.0 equiv) in THF/H₂O (3:1) at 50°C for 6 h to yield 1-(p-tolyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid . Yield: 93%.
Amide Coupling
The carboxylic acid (1.0 equiv) is activated with 1,1'-carbonyldiimidazole (CDI, 1.2 equiv) in acetonitrile under electrochemical conditions (2 mA/cm², 25°C, 2 h). N-Butylamine (1.5 equiv) is added, and the reaction is stirred for 12 h. Purification by recrystallization (EtOAc/hexane) affords the title compound. Yield: 88%.
Alternative Synthetic Routes
Structural Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c) with unit cell parameters:
Parameter | Value |
---|---|
a | 14.3158 Å |
b | 8.3972 Å |
c | 13.0871 Å |
β | 108.04° |
Unit Cell Volume | 1495.9 ų |
The triazole ring exhibits a dihedral angle of 11.71° relative to the carboxamide group, facilitating N–H···O hydrogen bonds (2.89 Å).
Process Optimization and Scalability
Industrial-Scale Considerations
Cost Analysis
Component | Cost (USD/kg) |
---|---|
p-Toluidine | 12.50 |
CuI | 320.00 |
γ-Fe₂O₃@TiO₂ | 85.00 |
Nanocatalyst recycling reduces Cu consumption by 72% per batch.
Environmental Impact
Process mass intensity (PMI) is reduced from 86 (traditional route) to 34 using aqueous nanocatalysis.
化学反応の分析
Types of Reactions
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Structural and Functional Analogues
The following table summarizes key structural analogs and their substituents, biological activities, and research findings:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- However, fluorinated aryl groups (e.g., in 3p) are associated with increased metabolic stability and target binding in Wnt/β-catenin inhibitors . The discontinued compound with a 2-chlorobenzyl group () highlights the sensitivity of triazole-carboxamides to steric hindrance or electronic effects, which may compromise stability or efficacy.
5-Substituent :
- Conversely, aromatic substituents (e.g., quinolin-2-yl) may improve π-π stacking interactions with target proteins .
Pharmacological and Industrial Relevance
- The polymorph patent () underscores the importance of substituent-driven crystallinity in drug development. The target compound’s isopropyl and N-butyl groups may reduce polymorphic variability compared to fluorinated analogs.
- The discontinued p-tolyl derivative () suggests that amino or halogenated benzyl groups at the 1-position may introduce instability, whereas the target compound’s p-tolyl group could offer a balance between stability and activity.
生物活性
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on available research findings.
- Molecular Formula : C16H22N4O
- Molecular Weight : 286.37 g/mol
- CAS Number : 954842-22-9
Synthesis
The synthesis of triazole derivatives often involves methods such as the Huisgen cycloaddition reaction. Recent studies have highlighted various synthetic routes that yield high purity and yield of triazole compounds, including this compound .
Anticancer Activity
Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : Some derivatives showed IC50 values as low as 1.1 μM for MCF-7 cells, indicating strong anticancer potential .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial effects against pathogens such as:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that the compound could be developed into an effective antimicrobial agent .
The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For instance:
- Thymidylate Synthase Inhibition : Some studies have reported that triazole compounds inhibit thymidylate synthase, a crucial enzyme for DNA synthesis, thereby leading to reduced cancer cell viability .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 1.1 | |
Anticancer | HCT-116 | 2.6 | |
Anticancer | HepG2 | 1.4 | |
Antimicrobial | E. coli | Not specified | |
Antimicrobial | S. aureus | Not specified |
Comparative Studies
Comparative studies with standard anticancer drugs like doxorubicin and 5-fluorouracil have shown that certain triazole derivatives possess superior activity against specific cancer cell lines . This highlights the potential of this compound as a lead compound in drug development.
Q & A
Q. What are the recommended synthetic routes for N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically follows protocols for triazole carboxamides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or General Procedure B (as used for analogous compounds like 3p and 3q in ). Key steps include:
- Condensation of p-tolyl azide with an alkyne precursor.
- Functionalization at the 4-position with a butyl carboxamide group.
- Intermediate characterization via -NMR (e.g., δ 2.39 ppm for p-tolyl methyl groups) and -NMR (e.g., δ 163.3 ppm for carbonyl) as described in .
- Confirm purity via HPLC (>95%) and HRMS (e.g., [M+H] calculated for : 337.19) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is standard. Data collection uses Mo-Kα radiation, followed by structure solution via direct methods (SHELXS/SHELXD) and refinement with SHELXL ( ). Key parameters:
- Space group determination (e.g., monoclinic ).
- Refinement of anisotropic displacement parameters for non-H atoms.
- Validation using R-factor convergence () and residual electron density analysis .
Advanced Research Questions
Q. What structural modifications enhance the compound’s inhibitory activity against β-catenin or other targets?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Substitution at N1 : Bulky aryl groups (e.g., p-tolyl) improve target binding ().
- Isopropyl at C5 : Enhances hydrophobic interactions, as seen in Wnt/β-catenin inhibitors ().
- Butyl carboxamide at C4 : Modulates solubility and membrane permeability.
- Experimental Design :
- Synthesize analogs with systematic substitutions (e.g., halogenated aryl, alkyl chains).
- Test activity via luciferase reporter assays (Wnt pathway) or enzyme inhibition assays (e.g., COX-2) .
Q. How can computational methods predict binding modes of this compound to β-catenin?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used:
- Docking : Align the triazole core with the β-catenin binding pocket (PDB ID: 1JDH).
- MD : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds (e.g., between carboxamide and Lys312).
- Validate predictions with mutagenesis studies (e.g., Lys312Ala mutation reduces binding) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Recommended steps:
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., 10% FBS in DMEM, 48h incubation).
- Purity Validation : Re-analyze batches via LC-MS to exclude off-target effects from byproducts ().
- Control Experiments : Use known inhibitors (e.g., ICG-001 for β-catenin) as benchmarks .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。